

# Chemical and physical properties of Vapendavird6

Author: BenchChem Technical Support Team. Date: December 2025



# Vapendavir-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vapendavir-d6** is the deuterium-labeled form of Vapendavir, a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Due to its isotopic labeling, **Vapendavir-d6** serves as a critical internal standard for the quantification of Vapendavir in various experimental and clinical settings, such as mass spectrometry-based assays.[2] This technical guide provides an in-depth overview of the chemical and physical properties of **Vapendavir-d6**, its mechanism of action, and detailed experimental protocols for its characterization.

## **Chemical and Physical Properties**

Stable isotope labeling with deuterium (d6) provides a distinct mass signature for **Vapendavir-d6**, facilitating its use as an internal standard in quantitative analyses. While extensive experimental data for the physical properties of **Vapendavir-d6** are not publicly available, the following tables summarize the known properties of both **Vapendavir-d6** and its non-



deuterated counterpart, Vapendavir. The physical and chemical properties of **Vapendavir-d6** are expected to be very similar to those of Vapendavir.

Table 1: Chemical Properties of Vapendavir-d6 and Vapendavir

| Property          | Vapendavir-d6                                                                          | Vapendavir                                                                        |
|-------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Chemical Name     | 3-(ethoxy-d6)-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole | 3-ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole |
| Synonyms          | BTA798-d6                                                                              | BTA798                                                                            |
| Molecular Formula | C21H20D6N4O3[3]                                                                        | C21H26N4O3[4]                                                                     |
| Molecular Weight  | 388.49 g/mol [3]                                                                       | 382.5 g/mol [4]                                                                   |
| CAS Number        | 2012598-53-5[2]                                                                        | 439085-51-5[4]                                                                    |

Table 2: Physical Properties of Vapendavir

| Property            | Value                                 |
|---------------------|---------------------------------------|
| Appearance          | Crystalline solid[5]                  |
| Solubility          | Chloroform: 10 mg/mL, DMF: 1 mg/mL[6] |
| Storage Temperature | -20°C[5]                              |
| Stability           | ≥ 4 years at -20°C[5]                 |

## **Antiviral Mechanism of Action**

Vapendavir exerts its antiviral activity by acting as a capsid-binding inhibitor.[7] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[8] The binding of Vapendavir to this pocket stabilizes the viral capsid, preventing the conformational changes that are necessary for the virus to attach to host cell receptors and subsequently uncoat to release its viral RNA into the cytoplasm.[9] By locking the capsid in a rigid, non-infectious



conformation, Vapendavir effectively neutralizes the virus particle and inhibits viral replication at an early stage.[9]





Click to download full resolution via product page

Caption: Antiviral mechanism of Vapendavir.

# Experimental Protocols Cytopathic Effect (CPE) Reduction Assay

The cytopathic effect (CPE) reduction assay is a fundamental method used to determine the in vitro antiviral efficacy of compounds like Vapendavir.[7] This assay measures the ability of a compound to protect host cells from virus-induced cell death.[7]

#### Methodology:

- · Cell Seeding:
  - Seed a 96-well microplate with a suitable host cell line (e.g., HeLa cells) at a density that
     will result in a confluent monolayer after overnight incubation.[10]
- Compound Preparation:
  - Prepare a stock solution of Vapendavir in an appropriate solvent (e.g., DMSO).
  - Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired test concentrations.[1]
- Infection:
  - Infect the confluent cell monolayers with a pre-titered virus stock at a specific multiplicity of infection (MOI).
- Treatment:
  - Add the various dilutions of Vapendavir to the infected cell cultures.
  - Include appropriate controls:
    - Virus control (cells + virus, no compound)



- Cell control (cells only, no virus, no compound)
- Compound toxicity control (cells + compound, no virus)

#### Incubation:

- Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the virus control wells show approximately 80-100% CPE.[1]
- · Quantification of Cell Viability:
  - Assess cell viability using a suitable method, such as staining with neutral red or crystal violet, followed by spectrophotometric measurement of the absorbance.
- Data Analysis:
  - Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.
  - Determine the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.
  - Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50), which
    is an indicator of the compound's therapeutic window.





Click to download full resolution via product page

Caption: Workflow for a CPE Reduction Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. COAs & SDSs Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Home Cerilliant [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Vapendavir-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558338#chemical-and-physical-properties-of-vapendavir-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com